Product packaging for Zinc67(Cat. No.:CAS No. 14378-34-8)

Zinc67

Cat. No.: B1174936
CAS No.: 14378-34-8
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Significance of Isotopic Specificity in Advanced Chemical Science

Isotopic specificity in chemical science refers to the ability to differentiate and utilize specific isotopes of an element for research purposes. This distinction is paramount because isotopes, while sharing the same atomic number and thus similar chemical behavior, differ in their neutron count and, consequently, their atomic mass and nuclear properties. These subtle differences can lead to measurable variations in physical properties and reaction rates, a phenomenon known as isotopic fractionation osti.gov. Leveraging isotopic specificity allows researchers to trace elemental pathways, elucidate reaction mechanisms, and understand the dynamics of chemical processes with high precision. For instance, stable isotopes like ⁶⁷Zn can act as intrinsic labels, allowing for the study of zinc's role in complex systems without altering their fundamental chemistry, unlike radioactive tracers americanelements.com. Advances in mass spectrometry instrumentation over the past two decades have significantly enhanced the precision of zinc isotope abundance ratio determinations, expanding their applications across diverse disciplines osti.govgeoscienceworld.org.

Overview of Zinc-67 as a Unique Stable Isotope

Zinc (Zn), with atomic number 30, has five naturally occurring stable isotopes: ⁶⁴Zn, ⁶⁶Zn, ⁶⁷Zn, ⁶⁸Zn, and ⁷⁰Zn geoscienceworld.orgwikipedia.orgontosight.aiwebelements.comnih.gov. Among these, Zinc-67 is unique as it is the only stable isotope of zinc that is amenable to Nuclear Magnetic Resonance (NMR) spectroscopy huji.ac.ilacs.org. This is attributed to its nuclear spin (I) of 5/2 huji.ac.ilacs.orgnih.govebi.ac.ukebi.ac.ukbuyisotope.com. The natural abundance of ⁶⁷Zn is relatively low, typically around 4.10% to 4.1% of naturally occurring zinc geoscienceworld.orgontosight.aiwebelements.comnih.govacs.orgnih.govebi.ac.ukebi.ac.uk.

Table 1: Natural Abundance and Properties of Stable Zinc Isotopes geoscienceworld.orgontosight.aiwebelements.comnih.govbuyisotope.com

IsotopeAtomic Mass (u)Natural Abundance (%)Nuclear Spin (I)
⁶⁴Zn63.929144848.63 - 49.20
⁶⁶Zn65.926034727.73 - 27.90
⁶⁷Zn66.92712914.04 - 4.105/2
⁶⁸Zn67.924845918.45 - 18.80
⁷⁰Zn69.9253250.61 - 0.620

The NMR activity of ⁶⁷Zn, despite its low natural abundance and small magnetic moment, makes it a powerful probe for studying zinc's coordination environment and dynamics in various chemical systems huji.ac.ilacs.orgresearchgate.net. However, ⁶⁷Zn NMR spectroscopy presents inherent challenges due to its quadrupolar nature and relatively large nuclear quadrupole moment, which can lead to broad lines in solid-state NMR (SSNMR) spectra, especially for larger complexes huji.ac.ilacs.org. Despite these challenges, advancements in high-field NMR techniques have significantly improved the feasibility of ⁶⁷Zn NMR studies acs.orgresearchgate.netpascal-man.com.

Table 2: Key NMR Properties of Zinc-67 huji.ac.ilacs.orgbuyisotope.comchemlin.org

PropertyValue
Nuclear Spin (I)5/2
Natural Abundance4.10%
Chemical Shift Range~2700 ppm (from 0 to -2700) huji.ac.il
Frequency Ratio (Ξ)6.256803% huji.ac.il
Receptivity rel. to ¹H1.18 × 10⁻⁴ (natural abundance) huji.ac.il
Quadrupole Moment (Q)+0.122(10) barn (100 fm²) chemlin.org / 15.0 ± 1.5 fm² acs.org
Gyromagnetic Ratio (γ)1.6778 × 10⁷ rad T⁻¹ s⁻¹ chemlin.org
Resonance Frequency (at 1 T)2.6685 MHz chemlin.org

Historical Context of Zinc-67 Investigations in Chemistry and Physics

The broader understanding of zinc as an element dates back centuries, with its compounds used in prehistoric times for making brass and healing purposes nih.gov. Metallic zinc was first produced in India in the 13th-14th century and rediscovered in Europe by Andreas Sigismund Marggraf in 1746 nih.gov. The electrochemical properties of zinc were uncovered by Luigi Galvani and Alessandro Volta by 1800 wikipedia.org.

Investigations specifically focusing on Zinc-67 began to gain traction with the development of nuclear magnetic resonance (NMR) spectroscopy. Early Fourier transform nuclear magnetic resonance studies of ⁶⁷Zn were reported in the 1970s, for example, by Epperlein, Krueger, Lutz, and Schwenk in 1974 huji.ac.ilpascal-man.com. Maciel and Simeral also contributed to understanding the effect of complexation on ⁶⁷Zn chemical shifts in 1977 huji.ac.il. These pioneering efforts laid the groundwork for utilizing ⁶⁷Zn as an NMR probe.

Over the last two decades, significant advancements in solid-state ⁶⁷Zn NMR spectroscopy have transformed its utility, particularly for characterizing zinc-containing solids researchgate.net. The ability to perform quantum chemical calculations of ⁶⁷Zn NMR chemical shifts and quadrupole coupling constants, as reported by Zhang, Mukherjee, and Oldfield in 2005, has further enhanced the interpretative power of ⁶⁷Zn NMR data, allowing for more detailed insights into zinc's coordination environment in various complexes, including biomimetic systems uiuc.edunih.gov. This computational capability, coupled with experimental techniques, has opened up new avenues for using ⁶⁷Zn NMR in structural investigations in chemistry and materials science uiuc.edu. The application of stable zinc isotopes, including ⁶⁷Zn, has rapidly expanded in diverse fields such as environmental, Earth, planetary, and biomedical sciences, driven by improvements in analytical precision osti.govgeoscienceworld.org. For instance, ⁶⁷Zn has been used to label soils to assess plant uptake of zinc from different sources frontiersin.org.

Properties

CAS No.

14378-34-8

Molecular Formula

C12H18O

Origin of Product

United States

Nuclear and Spectroscopic Characteristics of Zinc 67 Relevant to Research

Fundamental Nuclear Spin and Quadrupole Moment of Zinc-67

Zinc-67 possesses a nuclear spin (I) of 5/2 rsc.orgwebelements.comnih.govhuji.ac.ilebi.ac.uk. This half-integer spin classifies ⁶⁷Zn as a quadrupolar nucleus, meaning it has a non-spherical charge distribution. The nuclear electric quadrupole moment (Q) of ⁶⁷Zn is reported as +0.122(10) barn (equivalent to +0.122 × 10⁻²⁸ m²) chemlin.orgrsc.orgiaea.org. This quadrupole moment interacts with the electric field gradient (EFG) at the nucleus, providing sensitive information about the local electronic environment and symmetry around the zinc atom rsc.orgnih.gov.

ParameterValueUnitSource
Nuclear Spin (I)5/2- rsc.orgwebelements.comnih.govhuji.ac.ilebi.ac.uk
Quadrupole Moment (Q)+0.122(10)barn (100 fm²) chemlin.orgiaea.org

Spectroscopic Parameters Governing Zinc-67 Nuclear Magnetic Resonance (NMR)

The NMR parameters of ⁶⁷Zn provide detailed insights into its chemical environment, including coordination number, geometry, and dynamics. However, the quadrupolar nature of ⁶⁷Zn often leads to broad NMR lines, necessitating specialized experimental approaches rsc.orghuji.ac.ilrsc.orguoc.gr.

Specific coordination environments exhibit characteristic chemical shift ranges:

Tetrahedral Coordination : For example, in zeolites, tetrahedrally coordinated zinc (ZnO₄) can show isotropic chemical shifts around 240 ppm rsc.org. In zeolitic imidazolate frameworks (ZIFs), tetrahedral Zn-N environments have been observed with shifts ranging from 260 ppm (ZIF-14) to 300-315 ppm (ZIF-8 or ZIF-4), and 277-278 ppm in ZIF glasses nih.gov. Zinc-amino acid complexes, which can include pentacoordinated sites, have shown isotropic chemical shifts between 140 and 265 ppm researchgate.netnih.govacs.org.

Octahedral Coordination : Octahedrally coordinated zinc (ZnO₆) in hydrated zeolites can exhibit a chemical shift near 0 ppm rsc.org.

Coordination EnvironmentIsotropic Chemical Shift (δiso) Range (ppm)Reference CompoundSource
General Range0 to -2700sat. Zn(NO₃)₂ in D₂O huji.ac.il
Tetrahedral (ZnO₄)~240- rsc.org
Tetrahedral (Zn-N in ZIFs)260-315- nih.gov
Octahedral (ZnO₆)~0- rsc.org
Zinc-amino acid complexes (various)140-265- researchgate.netnih.govacs.org

Given its nuclear spin of 5/2, ⁶⁷Zn NMR spectra are strongly influenced by the quadrupolar interaction, which often dominates the observed spectra researchgate.netnih.govacs.org. The quadrupole coupling constant (Cq or e²qQ/h) and the asymmetry parameter (η) are crucial for characterizing the symmetry of the electric field gradient at the zinc nucleus.

Quadrupole Coupling Constants (Cq) : Values of Cq can vary significantly depending on the local symmetry. For zinc-amino acid complexes, Cq has been reported to range from 7.05 to 26.4 MHz researchgate.netnih.govacs.org. In zeolite systems, Cq values of 2.5 MHz for tetrahedral coordination and 3 MHz for octahedral coordination have been observed rsc.org. Less symmetric coordination environments can lead to much larger quadrupole frequencies, sometimes exceeding 20 MHz rsc.org. Studies on zinc carboxylates have shown Cq values around 8 MHz with a moderate asymmetry parameter (∼0.30) for shorter-chain homologues (Group I), and smaller Cq values of approximately 2.5 MHz with a larger asymmetry parameter (∼0.60) for longer-chain carboxylates (Group II) rsc.org.

Asymmetry Parameters (η) : The asymmetry parameter, η, typically ranges from 0 (for axial symmetry) to 1 (for maximum asymmetry). For zinc-amino acid complexes, η values have been found to range from 0.20 to 0.95 researchgate.netnih.govacs.org. In contrast, for certain tetrahedral or octahedral zinc species in zeolites, an asymmetry parameter of 0 has been reported rsc.org.

ParameterRange/Value (MHz)Asymmetry Parameter (η) RangeEnvironment/Compound ClassSource
Quadrupole Coupling Constant (Cq)7.05 - 26.40.20 - 0.95Zinc-amino acid complexes researchgate.netnih.govacs.org
Quadrupole Coupling Constant (Cq)2.5 (tetrahedral)0Zeolites rsc.org
Quadrupole Coupling Constant (Cq)3 (octahedral)0Zeolites rsc.org
Quadrupole Coupling Constant (Cq)~8~0.30Zinc carboxylates (Group I) rsc.org
Quadrupole Coupling Constant (Cq)~2.5~0.60Zinc carboxylates (Group II) rsc.org

The nuclear relaxation characteristics of ⁶⁷Zn are significantly influenced by its quadrupolar nature, low gyromagnetic ratio, and the molecular dynamics of its environment rsc.orghuji.ac.ilrsc.orguoc.gr. These factors often lead to short relaxation times and broad NMR signals, especially in solution-state experiments where molecular tumbling induces efficient quadrupolar relaxation uoc.gr.

Longitudinal Relaxation Time (T1) : The T1 relaxation time can vary widely. For example, in ZnO powder, T1 is approximately 1 second rsc.org. However, for Zn-modified zeolite samples, T1 values can be significantly shorter, estimated to be less than 200 microseconds rsc.org. A reference sample of saturated Zn(NO₃)₂ in D₂O has a reported T1 of 0.015 seconds huji.ac.il.

Transverse Relaxation Time (T2) : In some solid-state NMR experiments, such as those on zeolite samples, transverse relaxation can be considered negligible for short pulse distances (e.g., 100 μs) rsc.org.

Experimental Considerations : To overcome the challenges of long relaxation times and low sensitivity, particularly in solid-state NMR, strategies such as using low temperatures to enhance the Boltzmann factor and employing paramagnetic dopants to reduce proton spin-lattice relaxation times (T1) have been successfully implemented. This allows for cross-polarization (CP) experiments from ¹H to ⁶⁷Zn, improving signal detection acs.orgpnnl.gov.

Relaxation ParameterValue/ObservationEnvironment/CompoundSource
T1~1 sZnO powder rsc.org
T1< 200 μsZn-modified zeolites rsc.org
T10.015 ssat. Zn(NO₃)₂ in D₂O huji.ac.il
T2Negligible for short pulse distancesZeolite samples rsc.org
General EffectBroad NMR linesSolution state uoc.gr

Quadrupole Coupling Constants and Asymmetry Parameters

Isotopic Abundance and Enrichment Considerations for Experimental Design

Naturally occurring zinc is composed of several stable isotopes, with ⁶⁷Zn having a relatively low natural abundance. This low abundance is a significant factor in the experimental design of ⁶⁷Zn NMR studies.

Natural Isotopic Abundance : The natural abundance of ⁶⁷Zn is approximately 4.10% rsc.orgnih.govhuji.ac.ilebi.ac.uk. Other sources report it as 4.04% chemlin.orgisotopes.gov. This low natural abundance, combined with its low gyromagnetic ratio, results in a significantly reduced molar receptivity of ⁶⁷Zn nuclei compared to more common NMR-active nuclei like ¹H rsc.org.

Enrichment Considerations : Due to its low natural abundance and low receptivity, isotopic enrichment of ⁶⁷Zn is frequently employed to enhance signal-to-noise ratios and enable practical NMR experiments huji.ac.ilurenco.com. For instance, studies have utilized 90% ⁶⁷Zn enriched zinc metal to improve sensitivity rsc.org. Enrichment is particularly beneficial in biological research for studying zinc uptake and metabolism webelements.comurenco.com.

Advanced Methodologies for Zinc 67 Research

Isotopic Enrichment and Material Preparation Techniques

The utility of Zinc-67 in research is significantly enhanced by its isotopic enrichment, allowing for clearer tracing and more sensitive detection in various experimental setups.

Enriched Zinc-67 is a stable, non-radioactive isotope that can be produced through methods such as centrifugal enrichment. nih.govamericanelements.comresearchgate.net This process allows for the isolation and concentration of the ⁶⁷Zn isotope beyond its natural abundance. Enriched Zinc-67 is commercially available in various forms, including metal, oxide, acetate, chloride, and sulfate, with typical isotopic enrichment levels ranging from 88% to 94%. americanelements.comamericanelements.comisotopes.gov

Table 1: Natural Abundance and Typical Enrichment of Zinc Isotopes

IsotopeNatural Abundance (atom %) lyellcollection.orgisotopes.govTypical Enriched Abundance (atom %) isotopes.gov
Zinc-6449.17>97
Zinc-6627.73>98
Zinc-674.0488-94
Zinc-6818.45>99
Zinc-700.6165-99

Zinc isotopes, including enriched forms, are frequently used as target materials for the production of other radioisotopes, such as Copper-67 (⁶⁷Cu) and Gallium-67 (B84094) (⁶⁷Ga). google.comcern.chcern.chgoogle.com Target preparation is a critical step to ensure efficient and clean isotope production.

One common method involves the electrodeposition of natural zinc onto a copper backing. cern.ch Copper is often chosen as a substrate due to its favorable heat conduction properties. cern.ch For commercial production, thick targets are prepared by electroplating zinc with thicknesses typically ranging from 80-100 µm. cern.ch Another approach involves preparing solid targets as zinc metal discs encapsulated within stainless steel cladding. cern.ch These targets are designed to withstand proton beam irradiation, and considerations such as optimum thickness and prevention of radioactive species leakage are paramount, often achieved through laser welding of the cladding. cern.ch

Laboratory Synthesis of Enriched Zinc-67 Compounds

State-of-the-Art Analytical Techniques for Zinc-67 Isotopic Analysis

Accurate and precise determination of Zinc-67 isotopic ratios is essential for robust research findings. Advances in mass spectrometry instrumentation have enabled unprecedented high-precision measurements of zinc isotope abundance ratios in various samples. lyellcollection.orgifremer.fr

Mass spectrometry techniques are the cornerstone for analyzing zinc isotope ratios, providing the sensitivity and precision required for detailed studies.

Multicollector Inductively Coupled Plasma Mass Spectrometry (MC-ICP-MS) is considered a premier technique for high-precision zinc isotopic analysis. osti.govrsc.orgnih.govresearchgate.neticpms.cz Instruments like the Thermo Scientific Neptune MC-ICPMS and Nu Plasma HR MC-ICPMS are commonly employed, often operating in low or medium mass resolution modes with high-efficiency cones. osti.govrsc.org

A key methodology in MC-ICP-MS for zinc isotope analysis is the double-spike (DS) technique. rsc.orgnih.govresearchgate.net This involves adding a precisely characterized mixture of two enriched zinc isotopes (e.g., ⁶⁴Zn and ⁶⁷Zn) to the sample prior to analysis. rsc.orgnih.gov The double spike effectively corrects for instrumental mass bias and laboratory-induced isotope fractionations that may occur during sample preparation, such as incomplete element recovery during ion exchange chromatography. nih.gov Ion exchange chromatography, often utilizing anionic exchange resins like AG MP-1, is a preferred technique for separating zinc from complex sample matrices to minimize isobaric interferences and ensure high recovery rates, typically close to 100%. lyellcollection.orgifremer.frgeoscienceworld.orgnih.govnih.gov

The precision of MC-ICP-MS measurements for zinc isotopes is remarkably high. For instance, multiple analyses of pure zinc standard solutions can consistently yield a reproducibility of approximately ±0.05‰ (2 standard deviations, 2SD) for δ⁶⁶Zn. nih.gov For δ⁶⁷Zn and δ⁶⁸Zn, external reproducibility can be around 17.5 ppm and 22.7 ppm (2SD) respectively, at higher concentrations (e.g., 1000 ppb). icpms.cz A complete sample analysis, excluding washout, typically requires about 6 minutes and consumes approximately 500 µl of sample solution. nih.gov

Table 2: Representative Precision of Zinc Isotope Measurements by MC-ICP-MS

Isotope Ratio (δ notation relative to standard)Precision (2SD or RSD)Reference
δ⁶⁶Zn±0.05‰ (2SD) nih.gov
δ⁶⁷Zn17.5 ppm (2SD) icpms.cz
δ⁶⁸Zn22.7 ppm (2SD) icpms.cz
⁶⁷Zn:⁶⁶Zn0.01% (RSD) nih.gov

Quadrupole Inductively Coupled Plasma Mass Spectrometry (Q-ICP-MS) offers a more accessible alternative for zinc isotopic analysis compared to MC-ICP-MS. nih.govusgs.govresearchgate.net While generally less precise than MC-ICP-MS, Q-ICP-MS can still adequately resolve enriched zinc stable isotope ratios, particularly ⁶⁷Zn:⁶⁶Zn, for applications such as tracing zinc uptake in plants from labeled soils. nih.govusgs.govfrontiersin.org

The analytical precision for ⁶⁷Zn:⁶⁶Zn ratio measurements with Q-ICP-MS is typically around 1% relative standard deviation (RSD), compared to 0.01% RSD for MC-ICP-MS. nih.govresearchgate.net Despite this difference, studies have shown that the variation between ⁶⁷Zn:⁶⁶Zn isotope ratios measured with Q-ICP-MS and MC-ICP-MS can be as low as 0.08% on average. nih.gov

A significant challenge for Q-ICP-MS in zinc isotope analysis, especially in complex biological or environmental matrices, is the presence of isobaric interferences. For instance, ⁶⁴Zn can be interfered with by ₃₂S₁₆O₂ and ₃₂S₂. researchgate.netnih.gov While interferences to ⁶⁶Zn, ⁶⁷Zn, and ⁶⁸Zn are generally minimal, sample purification using ion exchange chromatography is often necessary to reduce these interferences and ensure accurate measurements. nih.govresearchgate.netnih.gov Research indicates that the sample matrix can have a larger impact on isotope measurements than the choice of analytical instrument, with non-purified samples yielding significantly higher isotope ratios compared to purified samples. nih.gov For routine zinc kinetic analysis in plasma samples, ⁶⁷Zn/⁶⁸Zn ratios obtained from non-extracted samples have shown good agreement with extracted samples, suggesting applicability in certain contexts where interferences are minimal. nih.gov

Table 3: Comparison of Q-ICP-MS and MC-ICP-MS for ⁶⁷Zn:⁶⁶Zn Isotope Ratio Measurements

InstrumentAnalytical Precision (RSD)Average Difference (Q-ICP-MS vs. MC-ICP-MS) nih.govImpact of Sample Purification nih.gov
Q-ICP-MS~1%0.08%Non-purified samples avg. 5.79% higher ratios
MC-ICP-MS~0.01%(Reference instrument)Crucial for high accuracy

High-Precision Mass Spectrometry for Zinc-67 Ratio Determination

Thermal Ionization Mass Spectrometry (TIMS)

Thermal Ionization Mass Spectrometry (TIMS) is a key technique for precise determination of zinc stable isotope ratios. The analytical procedure typically involves the addition of a double-spike (e.g., ⁶⁴Zn–⁶⁷Zn) to samples prior to digestion, followed by chromatographic separation of zinc from the sample matrix. The isotopic analysis is then performed using multiple-collector inductively coupled plasma mass spectrometry (MC-ICPMS) nih.gov. This double-spike technique enhances accuracy and reproducibility, with reported precisions of approximately ±0.05‰ (2 SD) for δ⁶⁶Zn in pure zinc standard solutions, and comparable precisions for geological and biological materials nih.gov. TIMS-based methods are vital for investigating zinc transport and cycling in various environmental and biological settings by analyzing natural isotopic variations nih.gov.

Advanced Zinc-67 NMR Spectroscopy Techniques

Nuclear Magnetic Resonance (NMR) spectroscopy of ⁶⁷Zn is a powerful, yet challenging, technique for directly characterizing zinc environments due to its low natural abundance, small gyromagnetic ratio, and large quadrupole moment fishersci.atscribd.comnih.govwikipedia.org. Recent advancements, particularly in solid-state NMR, have made ⁶⁷Zn NMR increasingly feasible.

Solid-State Magic-Angle Spinning (MAS) NMR of Zinc-67

Solid-state Magic-Angle Spinning (MAS) NMR is crucial for obtaining high-resolution spectra of quadrupolar nuclei like ⁶⁷Zn in solid samples. The quadrupolar interaction often dominates the ⁶⁷Zn NMR spectra, leading to broad signals that are difficult to interpret nih.gov. MAS helps to average out anisotropic interactions, thereby narrowing the spectral lines and improving resolution americanelements.comwbcil.com.

Despite its benefits, ⁶⁷Zn MAS NMR historically faced challenges due to the unfavorable nuclear properties of ⁶⁷Zn, including its low natural abundance (4.1%) and moderately sized nuclear quadrupole moment (15.0 fm²) nih.govwikipedia.orgnih.govwikipedia.org. These factors result in very low sensitivity, often precluding the acquisition of useful NMR spectra, especially for materials with low zinc concentrations like metal-organic frameworks (MOFs) nih.govwikipedia.org.

However, ⁶⁷Zn MAS NMR has proven to be highly sensitive to the local zinc environment, capable of differentiating non-equivalent zinc sites fishersci.at. Studies on zinc-based MOFs, such as zeolitic imidazolate frameworks (ZIFs) and microporous α-Zn₃(HCOO)₆, have demonstrated that ⁶⁷Zn MAS NMR spectra provide valuable structural information, particularly when combined with theoretical calculations of NMR parameters fishersci.atwikipedia.org. For example, ⁶⁷Zn MAS NMR has been used to detect short-range disorder in ZIF glasses, revealing that two distinct zinc sites in crystalline ZIFs can transform into a single tetrahedral site with a broad distribution of structural parameters upon melting ereztech.comwikipedia.org.

Quadrupolar Carr-Purcell Meiboom-Gill (QCPMG) Pulse Sequences for Sensitivity Enhancement

The low intrinsic sensitivity of ⁶⁷Zn NMR necessitates the use of sensitivity-enhancement techniques. The Quadrupolar Carr-Purcell Meiboom-Gill (QCPMG) pulse sequence is a highly effective method for enhancing the sensitivity of NMR experiments for quadrupolar nuclei like ⁶⁷Zn fishersci.atscribd.comnih.govnih.govthegoodscentscompany.comuni.lu. QCPMG can significantly enhance sensitivity, sometimes by an order of magnitude, compared to conventional quadrupolar echo (QE) experiments, while preserving information on anisotropic interactions scribd.com. This makes ⁶⁷Zn QCPMG NMR a powerful tool for studying zinc complexes and has shown potential for solid-state investigations of ⁶⁷Zn-enriched metalloproteins scribd.com.

The applicability of QCPMG has been demonstrated in various zinc compounds, including ⁶⁷Zn-enriched zinc formate (B1220265) dihydrate and zinc diimidazole diacetate, which serve as models for zinc coordination in biological systems scribd.com. Further improvements in sensitivity can be achieved by combining QCPMG with techniques like cross-polarization (CP) from ¹H and acquiring spectra at cryogenic temperatures scribd.comnih.gov. Hyperbolic secant (HS)-QCPMG is another variant that has been applied to characterize ⁶⁷Zn-enriched zinc-containing zeolites, achieving significant signal enhancement thegoodscentscompany.comuni.lu. For instance, a 16-fold signal enhancement was observed for a natural abundance ZnO powder sample using optimized HS-QCPMG uni.lu.

High and Ultrahigh Magnetic Field Requirements for Zinc-67 NMR

The acquisition of high-quality ⁶⁷Zn NMR spectra significantly benefits from the use of high and ultrahigh magnetic fields. The signal-to-noise ratio (SNR), and thus sensitivity, scales approximately as the power of 3/2 with the magnetic field strength (B₀) wbcil.com. More critically for quadrupolar nuclei, higher magnetic fields directly improve spectral resolution by reducing the broadening caused by the second-order quadrupolar interaction nih.govamericanelements.comwbcil.comwikipedia.orgereztech.comnih.govnih.gov. This reduction in broadening is proportional to the square of B₀ in units of ppm americanelements.com.

The increased accessibility of ultrahigh-magnetic-field NMR instruments has been a major factor in the increased feasibility of ⁶⁷Zn solid-state NMR spectroscopy fishersci.atwikipedia.org. Magnetic field strengths of approximately 20 T or higher are often necessary for collecting ⁶⁷Zn NMR spectral data, particularly for materials like MOFs with low atomic density fishersci.atereztech.comwikipedia.org. Studies have reported successful ⁶⁷Zn MAS NMR experiments at fields such as 18.8 T, 21.1 T, and even 35.2 T nih.govnih.govwikipedia.orgereztech.comwikipedia.orgthegoodscentscompany.com.

For example, ⁶⁷Zn MAS NMR studies of zinc-amino acid complexes at 21.1 T have demonstrated the advantages of high magnetic fields for direct ⁶⁷Zn detection at ambient temperatures using the QCPMG pulse sequence nih.gov. Even at ultrahigh fields, 1D MAS spectra may not offer sufficient resolution to distinguish multiple inequivalent zinc sites, necessitating the use of multidimensional techniques like multiple-quantum MAS (MQMAS) nih.govwikipedia.org. However, MQMAS also demands high sensitivity and radio-frequency (rf) fields nih.govwikipedia.org. The combination of cryogenic MAS probe technology and high magnetic fields has led to remarkable signal enhancement, enabling natural abundance ⁶⁷Zn 3QMAS spectra of challenging zinc-based MOFs nih.govwikipedia.org.

Two-Dimensional Hyperfine Sublevel Correlation (HYSCORE) Spectroscopy for Paramagnetic Systems

Two-Dimensional Hyperfine Sublevel Correlation (HYSCORE) spectroscopy is an advanced Electron Paramagnetic Resonance (EPR) technique ideally suited for studying ⁶⁷Zn in paramagnetic systems. HYSCORE dramatically improves the sensitivity of detection and spectral resolution by correlating nuclear frequencies in two-dimensional frequency space, which simplifies analysis and resolves ambiguities in spectral interpretation fishersci.caresearchgate.net. This technique allows for the direct detection of ⁶⁷Zn hyperfine and quadrupolar couplings, providing detailed information about the molecular structure and dynamics of metal sites fishersci.ca.

Applications of 2D ⁶⁷Zn HYSCORE spectroscopy include the study of zinc sites in paramagnetic excited states of reaction centers, such as Zn-bacteriochlorophyll a', and its potential role in investigating ⁶⁷Zn-enriched metalloproteins fishersci.ca. HYSCORE can reveal hyperfine interactions associated with neighboring ⁶⁷Zn nuclei in paramagnetic centers, for example, with neutral nitrogen acceptors in zinc oxide . The hyperfine interaction parameters, such as the isotropic and anisotropic components, provide insights into the distribution of unpaired spin at the zinc neighbors nih.gov. Recent measurements of ⁶⁷Zn hyperfine interaction parameters for atomic zinc have yielded values such as A(⁶⁷Zn) = 20 ± 2 MHz and B(⁶⁷Zn) = 10 ± 5 MHz nih.gov. HYSCORE spectroscopy is a powerful tool for understanding the intricate interactions between electron spins and ⁶⁷Zn nuclei in paramagnetic environments.

Table 2: Selected ⁶⁷Zn NMR Parameters from Solid-State Studies nih.gov

CompoundIsotropic Chemical Shift (δiso, ppm)Quadrupolar Coupling Constant (Cq, MHz)Asymmetry Parameter (ηq)
Bis(glycinato)zinc(II) monohydrate1407.050.95
Bis(l-alaninato)zinc(II)15010.50.85
Bis(l-histidinato)zinc(II) dihydrate21018.20.60
Sodium bis(l-cysteinato)zincate(II) hexahydrate26526.40.20
Bis(imidazole)zinc(II) chloride18512.80.75

These parameters are extracted by iterative simulations of experimental spectra and are sensitive to the local coordination environment of zinc nih.gov.

Solution-State Zinc-67 NMR Applications and Challenges

Solution-state Zinc-67 (⁶⁷Zn) Nuclear Magnetic Resonance (NMR) spectroscopy presents significant challenges due to the inherent nuclear properties of the ⁶⁷Zn isotope, which severely limit its practical applications, particularly for larger biological molecules. Despite these difficulties, the technique holds potential for providing unique insights into zinc coordination environments and dynamics in solution.

Challenges in Solution-State ⁶⁷Zn NMR

The primary hurdles in solution-state ⁶⁷Zn NMR stem from the unfavorable nuclear properties of ⁶⁷Zn. It is the only NMR-active isotope of zinc, possessing a nuclear spin (I) of 5/2 rsc.orgchemlin.orguoc.grrsc.org. However, its natural abundance is notably low, ranging from 4.04% to 4.11% rsc.orgchemlin.orguoc.grrsc.org. Compounding this, ⁶⁷Zn has a small gyromagnetic ratio (γ), which directly translates to low intrinsic sensitivity in NMR experiments rsc.orgchemlin.orguoc.grrsc.orghuji.ac.ilnih.gov. For instance, its molar receptivity relative to ¹H nuclei is downgraded by a factor of 2.87 × 10⁻³ rsc.org.

Limited Applications and Future Potential

Despite these substantial challenges, solution-state ⁶⁷Zn NMR has found limited utility in studying small, highly symmetric zinc complexes and for relaxation studies of zinc binding huji.ac.il. The technique, if its inherent sensitivity and resolution issues could be overcome, would be invaluable for probing the metal binding of organometallic compounds and biopolymers like proteins and enzymes in solution uoc.gr. It could potentially provide information on isotropic chemical shifts, as well as T1 and T2 relaxation times, offering insights into the coordination environment and dynamics of Zn²⁺ ions uoc.gr.

Recent advancements in solid-state ⁶⁷Zn NMR, such as the use of ultra-high magnetic fields (e.g., 21.1 T and higher) and cryogenic MAS probe technology, have shown remarkable signal enhancement and improved resolution, enabling the characterization of zinc environments in solid materials like metal-organic frameworks (MOFs) rsc.orgrsc.orgnih.gov. While these advancements are primarily for solid-state applications, they highlight the potential for future methodological developments that might, in principle, translate to improved capabilities for solution-state studies, particularly for smaller, more symmetric systems.

Quantum chemical calculations have also emerged as a powerful tool to predict ⁶⁷Zn NMR chemical shifts and quadrupole coupling constants (Cq) in various zinc complexes figshare.comuiuc.edunih.gov. These computational approaches can cover a wide range of chemical shifts (e.g., 365 ppm) and Cq values (e.g., 38.75 MHz), demonstrating a strong correlation between calculated and experimental (primarily solid-state) parameters figshare.comuiuc.edu. The ability to accurately compute these parameters opens the possibility of using both chemical shifts and Cq values for structure determination or refinement in proteins, even if direct experimental solution-state observation remains difficult figshare.comnih.gov.

Detailed Research Findings (Illustrative Parameters)

While direct experimental solution-state ⁶⁷Zn NMR data tables are scarce due to the aforementioned challenges, the nuclear properties and theoretically predicted/solid-state observed parameters provide an indication of the type of information that could be obtained if solution-state measurements were more feasible. The isotropic chemical shifts of ⁶⁷Zn are known to cover a very wide range, sensitive to the local zinc environment huji.ac.il. For instance, in solid-state zinc-amino acid complexes, isotropic chemical shifts have been reported to range from 140 to 265 ppm researchgate.netacs.orgnih.gov. Quadrupolar coupling constants (Cq) and asymmetry parameters (ηQ) are highly sensitive to the electric field gradient at the zinc nucleus, which in turn reflects the symmetry and nature of the coordination sphere nih.govresearchgate.netacs.orgnih.govnih.gov. In solid-state systems, Cq values can range from 7.05 to 26.4 MHz, with ηQ values from 0.20 to 0.95 researchgate.netacs.orgnih.gov. For tetrahedral or octahedral coordination, Cq values of 2.5 MHz and 3 MHz, respectively, have been reported, with higher values for less symmetric environments rsc.org.

The following tables summarize the nuclear properties of ⁶⁷Zn and provide illustrative ranges of NMR parameters, primarily derived from solid-state studies or theoretical calculations, indicating the potential information content relevant to understanding zinc environments.

Table 1: Nuclear Properties of Zinc-67 (⁶⁷Zn)

PropertyValueCitation
Natural Abundance4.04% - 4.11% rsc.orgchemlin.orguoc.grrsc.org
Nuclear Spin (I)5/2 rsc.orgchemlin.orguoc.grrsc.org
Gyromagnetic Ratio (γ)1.6778 × 10⁷ rad T⁻¹ s⁻¹ chemlin.orguoc.gr
Quadrupole Moment (Q)+0.122 barn (0.15 × 10⁻²⁸ m²) chemlin.orguoc.grrsc.org
Relative Sensitivity (vs. ¹H)0.00287 (at constant H₀) chemlin.org

Table 2: Illustrative ⁶⁷Zn NMR Parameters (Primarily from Solid-State Studies and Theoretical Predictions)

ParameterRange (Typical)Context/SensitivityCitation
Isotropic Chemical Shift (δiso)140 - 265 ppm (solid-state)Sensitive to local Zn environment, coordination number, and ligand type. Quantum chemical calculations predict a range up to 365 ppm. huji.ac.ilresearchgate.netfigshare.comuiuc.eduacs.orgnih.gov
Quadrupolar Coupling Constant (Cq)2.5 - 26.4 MHz (solid-state)Highly sensitive to electric field gradient; lower values for more symmetric environments (e.g., tetrahedral/octahedral), higher for less symmetric. rsc.orgresearchgate.netacs.orgnih.govnih.gov
Quadrupolar Asymmetry Parameter (ηQ)0.20 - 0.95 (solid-state)Reflects the asymmetry of the electric field gradient at the nucleus. researchgate.netacs.orgnih.govnih.gov

Theoretical and Computational Investigations of Zinc 67 Systems

Quantum Chemical Calculations of Zinc-67 NMR Parameters

Quantum chemical calculations are fundamental for predicting ⁶⁷Zn NMR parameters, including chemical shifts and electric field gradients, which are directly related to the local electronic environment and geometry around the zinc nucleus. These predictions are crucial for the interpretation of experimental ⁶⁷Zn NMR spectra and for structural elucidation.

Quantum chemical methods are extensively employed to predict ⁶⁷Zn NMR chemical shifts (δᵢ) and electric field gradients (EFG) in various zinc complexes. Studies have demonstrated that these methods can accurately reproduce experimental data, providing a strong correlation between predicted and observed values. For instance, quantum chemical investigations have successfully predicted ⁶⁷Zn NMR chemical shifts in biomimetic and inorganic zinc complexes with high accuracy, achieving an R² value of 0.975, corresponding to an error of 24.3 ppm or 6.7% over a 365 ppm chemical shift range. figshare.comuiuc.edunih.govfigshare.com Similarly, electric field gradients at the ⁶⁷Zn nucleus have been predicted with an R² of 0.972. illinois.edu

The predicted ⁶⁷Zn chemical shifts often show a strong correlation with the coordination environment, particularly with the number of oxygen ligands in complexes containing N,O ligands. figshare.comfigshare.com The ability to compute these parameters allows for the use of both chemical shifts and quadrupole coupling constants in structure determination and refinement, especially in complex systems like proteins. figshare.comnih.gov

Table 1: Predicted vs. Experimental ⁶⁷Zn NMR Parameters in Zinc Complexes

ParameterR² Value (Prediction Accuracy)Error RangeExperimental RangeReference
Chemical Shifts (δᵢ)0.97524.3 ppm365 ppm figshare.comuiuc.edunih.govfigshare.com
Quadrupole Coupling Constants (C_Q)0.9911.17 MHz38.75 MHz figshare.comuiuc.edunih.govfigshare.com
Electric Field Gradient (EFG)0.972-- illinois.edu

Quantum chemical calculations of EFG tensors have been performed for a series of zinc(II) coordination complexes, with results at the B3LYP level using specific basis sets (e.g., 6-31G(f) for Zn and 6-31G(d) for ligand atoms) showing good agreement with experimental solid-state ⁶⁷Zn NMR data. acs.org The Zn-O bond length has been identified as a dominant factor influencing the observed quadrupolar coupling constant in zinc phosphites. uwo.ca

The ⁶⁷Zn nucleus possesses a nuclear quadrupole moment (Q) due to its spin I = 5/2. This quadrupolar nature leads to an interaction with the electric field gradient (EFG) at the nucleus, which is quantified by the nuclear quadrupole coupling constant (C_Q). uiuc.eduiaea.org Computational modeling of C_Q values is directly linked to the prediction of EFGs. Quantum chemical methods have demonstrated excellent predictive capabilities for ⁶⁷Zn C_Q values, achieving an R² of 0.991, with an error of 1.17 MHz over an experimental range of 38.75 MHz. figshare.comuiuc.edunih.govfigshare.com

The relationship between C_Q and the EFG is given by the formula: C_Q = eQ * qzz / h, where 'e' is the electron charge, 'Q' is the nuclear quadrupole moment, 'qzz' is the largest component of the EFG tensor at the zinc nucleus, and 'h' is Planck's constant. uiuc.edu The accurate prediction of C_Q values from computational results, alongside chemical shifts, significantly facilitates the use of ⁶⁷Zn NMR in refining the geometric structures of Zn²⁺ binding sites in proteins and probing their electronic structures and mechanisms of action. uiuc.edu

Density Functional Theory (DFT) is the most widely used quantum chemical approach for investigating ⁶⁷Zn NMR parameters. DFT calculations, particularly those employing hybrid functionals like B3LYP, have proven effective in predicting ⁶⁷Zn chemical shifts, electric field gradients, and quadrupole coupling constants. uiuc.eduillinois.eduacs.orgrsc.orgnih.govresearchgate.netrsc.org

The choice of basis set is critical for the accuracy of DFT calculations in ⁶⁷Zn spectroscopy. For instance, studies have utilized large basis sets such as 6-311G* for Zn, 6-311+G(2d) for atoms directly bonded to Zn, and 6-31G* for hydrogen atoms to achieve accurate predictions. uiuc.edu DFT calculations have been applied to various zinc-containing systems, including zincate complexes, zinc phosphites, and zinc-amino acid complexes, to determine structural and spectroscopic parameters. nih.govresearchgate.netrsc.org While DFT generally provides good agreement with experimental data, some discrepancies, particularly in the overestimation of quadrupolar coupling constants, can arise due to the sensitivity of calculated K values to the basis set used for Zn orbitals and the exclusion of second coordination sphere effects. rsc.org

Computational Modeling of Quadrupole Coupling Constants

Molecular Dynamics Simulations and Zinc-67 Isotopic Behavior

Molecular Dynamics (MD) simulations are valuable for studying the dynamic behavior of zinc isotopes in various environments, offering insights into their interactions and conformational ensembles. Atomistic MD simulations have been employed to investigate complexes involving Zn(II) cations, such as those with amyloid-beta (Aβ) peptides, which are relevant to neurodegenerative diseases. biorxiv.org These simulations involve generating accurate force field parameters for Zn(II) cations and combining them with optimized force fields for the protein. biorxiv.org

While ⁶⁷Zn is NMR active, its low natural abundance and low receptivity make solution-state ⁶⁷Zn NMR studies challenging, often limiting practical applications to solid-state, low-temperature experiments. biorxiv.org MD simulations can complement these experimental limitations by providing a dynamic view of zinc's coordination and behavior. Polarizable MD simulations, for example, have been used to compute the hydration free energy of Zn(II) in water, demonstrating good agreement with experimental and other theoretical values. These simulations contribute to understanding the thermodynamic stability of zinc ions in solution.

Theoretical Frameworks for Zinc Isotope Fractionation Mechanisms

Zinc isotope fractionation refers to the differential distribution of zinc isotopes (including ⁶⁷Zn) during various physical, chemical, and biological processes. Understanding the theoretical frameworks governing these mechanisms is crucial for interpreting natural variations in zinc isotopic compositions. Zinc has five stable isotopes: ⁶⁴Zn, ⁶⁶Zn, ⁶⁷Zn, ⁶⁸Zn, and ⁷⁰Zn, with ⁶⁷Zn having a natural abundance of approximately 4.0%. lyellcollection.orggeoscienceworld.org

Zinc isotope variations are typically reported using delta values (δ), with δ⁶⁶Zn/⁶⁴Zn being the most common due to the high abundance of these isotopes. lyellcollection.orgosti.gov These variations are primarily controlled by mass-dependent thermodynamic (equilibrium) and kinetic effects, which preferentially enrich either lighter or heavier zinc isotopes in different phases or compounds. geoscienceworld.orgosti.gov

Table 2: Natural Abundances of Stable Zinc Isotopes

IsotopeNatural Abundance (%)
⁶⁴Zn49.2
⁶⁶Zn27.7
⁶⁷Zn4.0
⁶⁸Zn18.4
⁷⁰Zn0.6
Total 99.9

Theoretical models and experimental studies have explored fractionation during processes such as adsorption, complexation, and biological uptake. For instance, during adsorption onto humic acid, ⁶⁶Zn/⁶⁴Zn fractionation factors were determined to be 1.0004 for high-affinity sites and 1.0000 for low-affinity sites, indicating that zinc bound to humic acid can be heavier than free Zn²⁺ in solution at higher pH. acs.org Factors like pH, ionic strength, and the chemical composition of the solution significantly influence the magnitude and direction of zinc isotope fractionation. acs.orgresearchgate.net Different binding mechanisms and bond lengths can lead to distinct isotopic offsets. For example, specific complexation onto edge sites of iron (hydr)oxides resulted in a larger fractionation factor (Δ⁶⁶Zn adsorbed-solution = 0.49 ± 0.06 ‰) compared to ion exchange onto basal sites (Δ⁶⁶Zn adsorbed-solution = 0.18 ± 0.06 ‰). researchgate.net

Prediction of Hyperfine Interactions in Zinc-67 Containing Systems

Hyperfine interactions involve the coupling between the nuclear spin of ⁶⁷Zn and the local electronic environment, providing crucial information about the distribution of unpaired spin density in paramagnetic systems. These interactions are typically characterized by hyperfine parameters A and B. arxiv.orgaip.org

Computational methods, often in conjunction with experimental techniques like Electron Paramagnetic Resonance (EPR) spectroscopy, are used to predict and understand these interactions. For example, in neutral nitrogen acceptors in zinc oxide (ZnO), complete sets of ⁶⁷Zn hyperfine parameters have been determined for both axial and nonaxial nearest-neighbors. aip.org For axial neighbors, the ⁶⁷Zn hyperfine parameters were A‖ = 37.0 MHz and A⊥ = 8.4 MHz, while for nonaxial neighbors, A₁ = 14.5 MHz, A₂ = 18.3 MHz, and A₃ = 20.5 MHz. aip.org These experimentally determined ⁶⁷Zn hyperfine parameters serve as critical benchmarks for advanced DFT calculations, allowing for the validation and refinement of theoretical models that describe spin density distribution. aip.org

Furthermore, direct measurements of ⁶⁷Zn hyperfine structure parameters in atomic zinc (Zn I) have been reported, with A(⁶⁷Zn) = 20 ± 2 MHz and B(⁶⁷Zn) = 10 ± 5 MHz for the ¹P₁ ← ¹S₀ transition. arxiv.org These predictions and experimental validations contribute to a comprehensive understanding of the electronic structure and bonding in ⁶⁷Zn-containing systems.

Applications of Zinc 67 in Diverse Scientific Research Domains

Isotopic Tracing in Environmental and Geochemical Systems

Zinc-67, along with other stable zinc isotopes, is extensively used as an isotopic tracer to understand the complex cycling, transport, and fractionation of zinc in natural environments. Advances in mass spectrometry have significantly improved the precision of zinc isotope abundance ratio determinations in both natural and anthropogenic samples over the last two decades ifremer.fr. The understanding of factors controlling zinc isotope fractionation has rapidly evolved, providing a robust theoretical background for its applications ifremer.fr.

Tracing Zinc Cycling in Soil-Plant Systems

Zinc-67 plays a crucial role in elucidating zinc dynamics within soil-plant systems. Researchers utilize stable zinc isotope soil labeling, often with enriched 67Zn, to quantify the uptake of zinc by plants from both soil and organic fertilizers, such as sewage sludge or animal manure frontiersin.orgnih.gov. This labeling technique allows for precise determination of the contribution of various zinc sources to plant nutrition and the fate of applied zinc in soil-plant systems post-harvest frontiersin.orgnih.gov. For instance, studies have shown that the largest fraction of zinc in ryegrass shoots (79–88%) was derived from the soil, with a smaller portion (11–20%) coming from zinc-containing fertilizers frontiersin.orgnih.gov.

The isotopic signature of zinc in plants can vary depending on the zinc supply level and transport mechanisms. For example, during root-to-shoot translocation, a significant isotopic fractionation can occur, with heavier isotopes sometimes retained in roots and lighter isotopes transported to shoots, especially under high zinc stress acs.org. This fractionation can be influenced by high-affinity and low-affinity zinc transporters in plant cells acs.org.

Elucidation of Zinc Transport and Fractionation in Aquatic Environments

In aquatic systems, zinc isotopes, including Zinc-67, are employed to investigate the speciation, transport, and removal processes of zinc in various water bodies like rivers, lakes, estuaries, and oceans ifremer.frmdpi.com. Isotopic fractionation patterns can reveal different biogeochemical processes, such as adsorption, precipitation, and biological uptake ifremer.frmdpi.com. For example, studies on marine diatoms have shown that biological uptake can induce small fractionations in δ66Zn, with different fractionation effects depending on the zinc concentration and transport mechanisms (high-affinity vs. low-affinity uptake) geoscienceworld.orgresearchgate.net.

Zinc's distribution among particulate, colloidal, and dissolved forms in aquatic environments is influenced by physicochemical conditions, including pH, Eh, temperature, ionic strength, and the presence of suspended particulate and organic matter geoscienceworld.org. Zinc isotope compositions can help in understanding these distribution dynamics.

Zinc Isotope Systematics in Geochronology and Magmatic Differentiation

Zinc isotope systematics provide insights into geological processes, including magmatic differentiation and the evolution of Earth materials ifremer.frgeosciencefrontiers.com. While high-temperature magmatic differentiation can cause resolvable zinc isotope fractionation, this is typically observed in compositionally evolved lithologies usgs.gov. The terrestrial mantle is generally considered homogeneous with respect to zinc isotopes geosciencefrontiers.comusgs.gov. Studies have shown that the average zinc isotopic composition of the Bulk Silicate (B1173343) Earth (BSE) is estimated at δ66Zn = 0.28 ± 0.05‰ usgs.gov.

However, some studies indicate that zinc isotopes can be sensitive to mantle partial melting and igneous differentiation, with potential for fractionation during high degrees of melt extraction geoscienceworld.org. For instance, certain eclogites show δ66Zn values higher than typical mantle values, suggesting complex processes during their formation geoscienceworld.org.

Investigation of Weathering Processes and Zinc Mobilization

Zinc isotopes are valuable for tracing the release and mobility of zinc during the weathering of rocks and minerals ifremer.frgeoscienceworld.org. During continental weathering, significant fractionation of zinc isotopes can occur, with lighter zinc isotopes preferentially released into aqueous phases during the early stages of silicate weathering researchgate.net. Conversely, heavier zinc isotopes tend to be preferentially adsorbed onto iron (hydr)oxides researchgate.net. This isotopic behavior helps in identifying the mechanisms of zinc mobilization and differentiating between various zinc sources in weathering profiles researchgate.net.

Assessment of Metal Contamination Sources and Pathways

The distinct isotopic signatures of zinc from various natural and anthropogenic sources make Zinc-67 a powerful tool for assessing metal contamination ifremer.frgeoscienceworld.org. Anthropogenic activities, such as mining, industrial emissions, vehicle emissions, sewage sludge, and the use of fertilizers and pesticides, significantly contribute to zinc distribution in the environment geoscienceworld.orglyellcollection.orgcdc.govrsc.org. By analyzing zinc isotope ratios (e.g., δ66Zn), researchers can trace pollution pathways and identify the origins of contamination mdpi.comnih.gov.

For example, in contaminated rivers, δ66Zn values can vary widely, heavily influenced by industrial sources like electroplating and metal processing industries mdpi.com. The use of zinc isotope source tracing, combined with techniques like ICP-MS, allows for the efficient determination of enriched isotope ratios and concentrations of zinc in complex environmental samples, aiding in pollution management and safeguarding tandfonline.comfrontiersin.org.

Applications in Materials Science and Condensed Matter Physics

Zinc-67 is the only naturally occurring isotope of zinc that is NMR active, possessing a nuclear spin of 5/2 nih.govhuji.ac.ilchemlin.org. This property makes it suitable for Nuclear Magnetic Resonance (NMR) spectroscopy, despite its low natural abundance (4.10%), small gyromagnetic ratio, and relatively large quadrupole moment, which historically made 67Zn NMR challenging huji.ac.ilresearchgate.netresearchgate.net.

Recent advancements in ultrahigh-magnetic-field NMR instruments, sensitivity-enhancement techniques for quadrupolar nuclei, and first-principle calculations have significantly increased the feasibility of 67Zn solid-state NMR (SSNMR) spectroscopy researchgate.netresearchgate.net. This technique is now an important tool for characterizing a wide range of zinc-containing solids, including semiconducting nanoparticles, zinc-phosphite and -phosphate based microporous materials, and even biological systems researchgate.netresearchgate.netpascal-man.com.

67Zn NMR is used for studying small complexes of zinc and for relaxation studies of zinc binding huji.ac.il. It provides valuable insights into the local environments around zinc centers in various materials researchgate.net. For instance, 67Zn SSNMR has been applied to study the minimal DNA binding domain of human nucleotide excision repair protein XPA and to investigate zinc binding sites in zinc proteins like rubredoxin openmedscience.com. It has also been used to assess disorder in materials and to probe cationic ordering in photovoltaic materials researchgate.netpascal-man.com.

Isotopic Properties of Zinc-67

PropertyValueUnitSource
Natural Abundance4.10% nih.govbuyisotope.com
Atomic Mass66.9271273Da buyisotope.com
Neutron Number37- buyisotope.com
Proton Number30- buyisotope.com
Mass Number67- buyisotope.com
Half-lifeStable- buyisotope.com
Spin5/2 (or 2.5)- nih.govbuyisotope.com
Quadrupole Moment0.122 (or 0.15)barn (100 fm²) buyisotope.comchemlin.org
Gyromagnetic Ratio (γ)1.6778 × 10^7rad T⁻¹ s⁻¹ chemlin.org
Resonance Frequency (at 1T)2.6685MHz chemlin.org

Characterization of Zinc Coordination Environments in Metal-Organic Frameworks (MOFs)

Metal-Organic Frameworks (MOFs) are a significant class of porous materials with diverse applications, where zinc cations often serve as crucial metal centers researchgate.netresearchgate.netacs.org. Solid-state ⁶⁷Zn NMR spectroscopy has emerged as a powerful technique for elucidating the molecular-level structure of MOFs, especially when X-ray diffraction data may be ambiguous or incomplete researchgate.netacs.org.

Despite the challenges associated with ⁶⁷Zn NMR due to its low natural abundance, quadrupolar nature, and small gyromagnetic ratio, high-field SSNMR studies have successfully characterized zinc environments in various MOFs researchgate.netrsc.orgresearchgate.net. For instance, studies on zeolitic imidazolate frameworks (ZIFs), a subclass of MOFs, have demonstrated that ⁶⁷Zn magic-angle spinning (MAS) NMR spectra are highly sensitive to the local zinc environment and can differentiate non-equivalent zinc sites researchgate.net.

Research has shown that ⁶⁷Zn NMR parameters, such as quadrupolar coupling constants (Cq), isotropic chemical shifts (δiso), and quadrupolar asymmetry parameters (ηQ), are sensitive to subtle differences in coordination, bond length distribution, and ligand geometry around the metal center researchgate.netacs.org. For example, in zinc-amino acid coordination complexes, ⁶⁷Zn quadrupolar coupling constants ranged from 7.05 to 26.4 MHz, isotropic chemical shifts from 140 to 265 ppm, and asymmetry parameters from 0.20 to 0.95 researchgate.net.

Furthermore, ⁶⁷Zn NMR, combined with computational modeling, can provide valuable structural information on MOF systems, including those with poorly described structures or the presence of guest molecules within their cavities researchgate.netescholarship.org. For instance, in ZIF glasses, ⁶⁷Zn NMR has revealed short-range structural disorder and changes in the local coordination environment of zinc atoms upon vitrification, even when Zn-N distances remained largely unchanged according to other techniques escholarship.orgwikipedia.org.

The ability to resolve inequivalent zinc sites using ⁶⁷Zn SSNMR is crucial for verifying crystal structures of existing MOFs and determining the structures of new ones rsc.orgnih.gov.

Probing Zinc Species and Catalytic Sites in Zeolite Frameworks

Zinc-modified zeolites are important heterogeneous catalysts with distinct performance in various catalytic processes nih.govhep.com.cnoup.com. Solid-state ⁶⁷Zn NMR spectroscopy is a robust tool for characterizing the state of zinc species and identifying catalytically active sites within zeolite frameworks nih.govrsc.orgrsc.org.

Quantitative ⁶⁷Zn MAS NMR analysis has been used to characterize zinc species in Zn-modified ZSM-5 zeolites, prepared via different methods (e.g., solid-state exchange with metallic ⁶⁷Zn or ion exchange with zinc formate (B1220265) solution) rsc.orgrsc.org. These studies have detected signals corresponding to both tetrahedrally and octahedrally coordinated zinc species rsc.orgrsc.org. For example, in activated ZnO/H-ZSM-5 zeolite, a signal for tetrahedrally coordinated zinc (ZnO species) was detected, while hydrated samples showed signals for both tetrahedral and octahedral zinc species, potentially belonging to [HOZn]⁺ or Zn(OH)₂ species surrounded by water molecules rsc.orgrsc.org.

The technique can also provide quantitative information on the visibility of loaded zinc. In activated and hydrated ZnO/H-ZSM-5 zeolite, only 27% and 38% of the loaded zinc were visible, respectively, while for hydrated Zn²⁺/ZSM-5, 24% was visible rsc.orgrsc.org. Importantly, ZnO species were entirely visible in both activated and hydrated ZnO/H-ZSM-5, whereas Zn²⁺ cations were not detected in the activated sample and only 29% were visible in the hydrated zeolite, suggesting partial hydrolysis and solvation rsc.org.

Furthermore, ⁶⁷Zn NMR, particularly in combination with ¹H-⁶⁷Zn double-resonance solid-state NMR, can directly probe and quantify synergistic active sites formed by metal species (Lewis acid sites) and acidic protons (Brønsted acid sites) on zeolites nih.govhep.com.cnoup.com. This approach has been used to determine the spatial proximity (e.g., ¹H-⁶⁷Zn internuclear distances of 2.70–3.34 Å) between Brønsted acidic protons and zinc species in Zn/ZSM-5 catalysts, providing insights into the enhanced Brønsted acid strength and catalytic activity oup.com.

Studies of Crystalline and Amorphous Zinc-Containing Materials

Beyond MOFs and zeolites, ⁶⁷Zn NMR is applied to study a broader range of crystalline and amorphous zinc-containing materials, leveraging its sensitivity to the local electronic and structural environment of zinc. The quadrupolar nature of ⁶⁷Zn allows for the extraction of electric field gradient (EFG) parameters, which are highly sensitive to coordination geometry and bonding escholarship.org.

For crystalline materials, ⁶⁷Zn SSNMR can help verify structural models proposed by X-ray diffraction and provide atomic-level insights into local structures researchgate.netuwo.ca. For example, in zinc-amino acid complexes, ⁶⁷Zn NMR parameters were extracted and reproduced by quantum chemical calculations, allowing for correlations between NMR tensor properties and zinc local environments researchgate.net.

In amorphous materials, ⁶⁷Zn NMR is particularly useful for characterizing short-range structural order that might be difficult to ascertain with other techniques escholarship.orgwikipedia.org. For instance, in zeolitic imidazolate framework glasses, ⁶⁷Zn NMR revealed increased broadening and a lowering of the isotropic chemical shift compared to their crystalline counterparts, indicating a high degree of short-range structural disorder and a change in the local coordination environment of zinc atoms upon vitrification escholarship.org.

The use of ⁶⁷Zn in studies of magnetic isotope doping impact on amorphous materials has also been noted buyisotope.combuyisotope.com.

Investigation of Isotope Doping Effects in Advanced Materials

Isotope doping, particularly with magnetic isotopes like ⁶⁷Zn, can be used to investigate specific effects in advanced materials. While ⁶⁷Zn is a stable isotope, its nuclear spin allows for studies related to magnetic isotope effects.

One application involves the study of magnetic isotope doping impact on amorphous materials buyisotope.combuyisotope.com. Although specific detailed research findings were not extensively covered in the search results beyond this general statement, the principle involves using the magnetic properties of ⁶⁷Zn to probe or influence material characteristics that are sensitive to nuclear spin.

Another area where zinc isotopes are relevant is in the context of nuclear transmutation doping (NTD) for semiconductors like ZnO aip.org. While ⁶⁷Zn itself is stable and not typically used for NTD, the broader context of zinc isotope availability due to its byproduct status from the nuclear industry (where depleted zinc is used) highlights the potential for isotopic manipulation in materials science aip.org. For example, ⁶⁴Zn can transmute to ⁶⁵Cu upon neutron absorption, a process relevant for p-doping aip.org. The use of specific zinc isotopes allows for controlled modification of material properties.

Fundamental Chemical and Physical Process Studies

Beyond material characterization, Zinc-67 is employed in fundamental studies to understand chemical and physical processes at a molecular and atomic level, particularly those involving isotope effects.

Isotope Effects in Chemical Complex Formation

Isotope effects in chemical complex formation refer to the changes in chemical properties or reaction rates when an atom is replaced by one of its isotopes wikipedia.org. ⁶⁷Zn, with its unique nuclear spin and mass, has been instrumental in investigating these effects.

Studies on zinc isotope effects during complex formation with crown ethers, such as dicyclohexano-18-crown-6, have shown significant separation factors. For instance, the single-stage separation factor for a unit mass difference (α) was found to be 1.013, which is notably large compared to calcium isotopes tandfonline.comosti.govtandfonline.com. Interestingly, ⁶⁷Zn exhibited a larger isotope effect than other even-mass-number zinc isotopes tandfonline.comosti.govtandfonline.com. For the ⁶⁷Zn/⁶⁴Zn isotopic pair, the fractionation coefficient (ε) was reported as 4.7 x 10⁻⁴ at 313 K and 343 K in liquid chromatography with benzo-15-crown-5 (B77314) resin tandfonline.com. This suggests a mass-dependent effect, although the proportionality to the reciprocal of the temperature squared (1/T²) was not observed, possibly due to temperature effects on the composition of zinc species in solution and resin phases tandfonline.com.

These isotope effects are believed to be influenced by diffusion processes and kinetic isotope effects during adsorption and complexation, where lighter species may move faster or be preferentially enriched in certain phases tandfonline.comtandfonline.com. For example, in crown ether chromatography, lighter zinc isotopes were found to be enriched in the resin phase tandfonline.com.

Furthermore, ⁶⁷Zn, as a magnetic isotope, has been used to study "magnetic isotope effects" in biological systems. For instance, in the myosin-catalyzed hydrolysis of ATP, the presence of magnetic ⁶⁷Zn (compared to non-magnetic zinc isotopes like ⁶⁴Zn or ⁶⁸Zn) accelerated the enzymatic hydrolysis, indicating a nuclear spin catalysis effect nih.gov. Similarly, in DNA synthesis, ⁶⁷Zn²⁺ ions demonstrated a magnetic mass-independent isotope effect on polymerase β activity, suggesting an ion-radical mechanism nih.gov.

Hyperfine Structure and Isotope Shift Measurements in Atomic Zinc

Hyperfine structure and isotope shift measurements in atomic zinc provide fundamental insights into nuclear properties and atomic structure. These measurements are typically performed using high-resolution atomic spectroscopy.

The ⁶⁷Zn isotope, being the only stable zinc isotope with a non-zero nuclear spin (I = 5/2), exhibits hyperfine structure due to the interaction between the nuclear magnetic dipole moment and the magnetic field generated by the electrons at the nucleus, as well as the interaction between the nuclear electric quadrupole moment and the electric field gradient at the nucleus nist.gov.

Isotope shifts, on the other hand, relate to the differences in energy levels of different isotopes of an element, arising from mass-dependent (mass shift) and volume-dependent (field shift) effects. These measurements can provide information about nuclear charge radii and electron wave functions.

Research has focused on isotope selective ionization of ⁶⁷Zn based on polarization selection rules, which is relevant for isotope separation systems . This involves specific excitation pathways, such as 4s² ¹S₀ → 4s4p ³P₁ → 4s5d ³D₁, where parallel-polarized lasers are used to selectively excite the ground odd isotope (⁶⁷Zn) to a highly excited level, while even isotopes are not excited due to dipole selection rules . The ionization cross-section from the highly excited state to the continuum is a key parameter measured in such studies .

These fundamental atomic measurements contribute to a deeper understanding of nuclear structure, electron-nucleus interactions, and the precise determination of atomic energy levels.

Zinc-67 as a Probe for Electron Spin Density Distribution

The nuclear spin (I = 5/2) of ⁶⁷Zn makes it amenable to nuclear magnetic resonance (NMR) and electron paramagnetic resonance (EPR) spectroscopies, allowing researchers to investigate electron spin density distribution within various chemical and biological systems. wikipedia.orgciteab.comdsmz.denih.govfishersci.figuidetopharmacology.org

Applications in Nuclear Magnetic Resonance (NMR) SpectroscopyDespite its low natural abundance and small gyromagnetic ratio, ⁶⁷Zn NMR is utilized for studying small zinc complexes and conducting relaxation studies related to zinc binding.wikipedia.orgnih.govguidetopharmacology.orgThe technique is highly sensitive to the local environment of zinc, enabling the differentiation of non-equivalent zinc sites.dsmz.deguidetopharmacology.orgguidetopharmacology.orgThe quadrupole coupling constant (CQ) and asymmetry parameter (η), derived from ⁶⁷Zn NMR spectra, provide crucial insights into the local structure and symmetry around the zinc nucleus.dsmz.defishersci.fiFor instance, larger CQ values are indicative of higher asymmetry in the coordination environment, such as in tetrahedral complexes compared to octahedral ones.dsmz.defishersci.fi

Table 1: Representative ⁶⁷Zn NMR Parameters and Coordination Environments

Coordination EnvironmentQuadrupole Coupling Constant (CQ)
Tetrahedral~14 - 15 MHz fishersci.fi
Octahedral2.6 - 4.0 MHz fishersci.fi
Applications in Electron Paramagnetic Resonance (EPR) and Electron-Nuclear DOuble Resonance (ENDOR) Spectroscopy⁶⁷Zn hyperfine interactions, observable through EPR and ENDOR spectroscopy, are instrumental in characterizing systems containing unpaired electrons, such as semiconductor quantum dots and radical species.fishersci.cascribd.commetabolomicsworkbench.orguni.luThese techniques can identify dopants and reveal the spatial distribution of the electronic wave function.metabolomicsworkbench.org

In studies involving zinc oxide (ZnO) quantum dots, the hyperfine splitting caused by interactions with ⁶⁷Zn nuclei directly reflects the average electron density at these nuclei. fishersci.ca For example, EPR studies on neutral nitrogen acceptors in ZnO have utilized ⁶⁷Zn hyperfine parameters to map the distribution of unpaired spin density at neighboring zinc atoms. scribd.com It is important to note that hyperfine coupling can arise from the polarization of electrons in filled orbitals, meaning the unpaired electron spin may not be exclusively localized on the zinc atom itself. fishersci.fi Furthermore, 2D ⁶⁷Zn HYSCORE spectroscopy has been employed to study the electron spin density distribution in the primary donor cation of the Chlorobium thermophilum reaction center, a Zn-Bacteriochlorophyll a' (Zn-BChl a') dimer, demonstrating the delocalization of electron spin density over the two Zn²⁺-(B)Chl a' molecules. fishersci.fiuni.lu

Mechanistic Studies of Isotope Fractionation in Inorganic and Model Biological Systems

Zinc isotope fractionation, involving the differential distribution of its stable isotopes including ⁶⁷Zn, is a complex process influenced by various chemical and biological mechanisms. wikipedia.org High-precision stable isotope analysis has become a powerful tool for elucidating these mechanisms across diverse environments.

Inorganic SystemsInorganic processes, such as mineral adsorption and precipitation, significantly contribute to zinc isotopic fractionation.wikipedia.orgStudies have shown that the adsorption of zinc onto mineral surfaces, including calcite, aluminum oxide, ferrihydrite, and clay minerals, often leads to the preferential binding of heavier zinc isotopes.wikipedia.orgThis fractionation is frequently attributed to changes in the coordination number of zinc. For instance, aqueous Zn²⁺ typically exists in a six-fold coordination (e.g., [Zn(H₂O)₆]²⁺), while adsorbed forms may adopt different coordination geometries, such as four-fold coordination on calcite surfaces.wikipedia.orgThis change in coordination number drives equilibrium isotope fractionation, resulting in the enrichment of heavier isotopes in the adsorbed phase.

Table 2: Zinc Isotope Fractionation During Adsorption to Calcite

Ionic Strength SystemAverage Δ⁶⁶Znadsorbed-solution (‰)
Low0.41 ± 0.18
High0.73 ± 0.08
Model Biological Systems (e.g., microorganisms, cell cultures for transport mechanisms)Biological activities are known to induce zinc isotopic fractionation, typically involving the preferential absorption of lighter zinc isotopes and the preferential adsorption of heavier ones.wikipedia.org

Microorganisms: Research on microorganisms demonstrates distinct patterns of zinc isotope fractionation. Marine and freshwater diatoms, for example, have been observed to preferentially interact with heavier zinc isotopes, with Δ⁶⁶Zncell–aqueous values of 0.35‰ and 0.27‰, respectively. wikipedia.org This phenomenon is hypothesized to be linked to alterations in the coordination number of zinc when it interacts with the diatoms. wikipedia.org Similarly, bacterial surface complex adsorption experiments have shown a preferential adsorption of heavier zinc isotopes, with equilibrium fractionation (Δ⁶⁶Znbacterial−aqueous) around 0.5‰. wikipedia.org The extent of zinc isotopic fractionation in bacteria is influenced by the specific bacterial type and its growth cycle. wikipedia.org However, interpreting isotopic compositions in microbial environments can be complex due to factors like competing surface interactions, metal speciation, and the varying impacts of different microbial species.

Cell Cultures: In vitro cell culture models provide simplified systems for investigating the molecular and cellular mechanisms underlying isotope fractionation. Studies using human breast cancer cell lines, such as MDA-MB-231, have explored zinc isotope fractionation during cellular uptake and efflux. These studies revealed that the uptake of isotopically heavy zinc (Δ⁶⁶Znuptake = +0.23 ± 0.05‰) by MDA-MB-231 cells aligns with transport facilitated by zinc importer proteins (ZIPs), which possess histidine-rich binding sites. Conversely, the efflux of zinc from these cells resulted in the excretion of isotopically lighter zinc (Δ⁶⁶Znefflux = −0.35 ± 0.06‰), suggesting a diffusion-based mechanism through non-selective channels, where lighter ⁶⁴Zn diffuses more rapidly. The observed isotopic fractionation within cells is fundamentally linked to coordination chemistry, where heavier isotopes tend to be enriched in stronger ligand bonds (e.g., with histidine and aspartate), while lighter isotopes are favored in weaker bonds (e.g., with cysteine). Discrepancies between in vitro and in vivo observations of zinc isotope fractionation may be attributed to differences in zinc transporter levels or intracellular zinc storage mechanisms, such as metallothionein (B12644479) expression.

Table 3: Zinc Isotope Fractionation in MDA-MB-231 Cell Line

ProcessΔ⁶⁶Zn (‰)
Uptake+0.23 ± 0.05
Efflux-0.35 ± 0.06

Challenges and Future Directions in Zinc 67 Research

Overcoming Sensitivity Limitations in Zinc-67 NMR Spectroscopy

The primary hurdle in utilizing Zn NMR spectroscopy lies in its remarkably low sensitivity uoc.grnih.govrsc.orgresearchgate.netopenmedscience.com. This is attributed to its low natural abundance and small gyromagnetic ratio, which result in weak signals. Furthermore, as a quadrupolar nucleus, Zn experiences quadrupolar broadening, and in solution, rapid molecular tumbling can induce efficient quadrupolar relaxation, leading to broad NMR lines uoc.gr. The dilute environment of zinc in large molecules like proteins or the low density in metal-organic frameworks (MOFs) further exacerbates these sensitivity issues uoc.grnih.gov.

Significant advancements are being made to overcome these limitations:

Isotopic Enrichment: Enriching materials with Zn (e.g., up to 89.6%) is a direct and effective method to enhance signal intensity uoc.grrsc.orgphoenixnmr.com.

High Magnetic Fields: Performing NMR experiments at ultrahigh magnetic fields (e.g., 11.7 T, 18.8 T, 21.1 T, 35.2 T) drastically reduces quadrupolar line broadening and improves sensitivity, allowing for the characterization of zinc environments even in materials with low zinc concentrations uoc.grnih.govresearchgate.netrsc.orgacs.orgnih.gov.

Advanced Probe Technology: The development of new cryogenic Magic Angle Spinning (MAS) probes has revolutionized Zn NMR by significantly boosting the signal-to-noise ratio (SNR). These probes reduce electronic noise and facilitate higher radiofrequency (RF) fields, which are crucial for quadrupolar nuclei uoc.grnih.govphoenixnmr.comrsc.org.

Optimized Pulse Sequences: While quadrupolar echo (QE) experiments have been used, techniques like Quadrupolar Carr-Purcell-Meiboom-Gill (QCPMG) NMR offer substantial sensitivity enhancements, sometimes by an order of magnitude, compared to QE NMR, while preserving information on anisotropic interactions uoc.gracs.orgnih.gov. Double Frequency Sweep (DFS) techniques can also improve SNR, as demonstrated in studies of zinc oxide (ZnO) phoenixnmr.com.

Low-Temperature Acquisition and Cross-Polarization: Other strategies include acquiring data at cryogenic temperatures and employing cross-polarization (CP) from protons (H) to enhance sensitivity uoc.gr.

These combined approaches are making Zn NMR a more viable tool for probing the local environment of zinc in complex systems, including metalloproteins and porous materials uoc.grnih.govresearchgate.net.

Development of New Standard Reference Materials for Zinc-67 Isotopic Analysis

Accurate and precise isotopic analysis of Zn is critically dependent on the availability of well-characterized standard reference materials (SRMs). These materials serve as benchmarks for calibration and quality control in various analytical techniques.

Currently, certified reference materials for Zn isotopic analysis are available. For instance, IRMM-653 Zinc-67 spike, nitrate (B79036) solution, is a certified reference material for isotope abundance ratio scientificlabs.co.uk. Additionally, HIZN-1 is a high-purity zinc Certified Reference Material (CRM) that functions as a primary standard for both zinc mass fraction and isotopic composition, including certified isotopic abundances for Zn, Zn, Zn, Zn, and Zn canada.ca.

Future directions in this area focus on the continuous development of new SRMs. This includes creating materials with diverse matrices and varying isotopic compositions to cater to the expanding range of research applications and to ensure robust accuracy across different analytical platforms and sample types.

Advancements in Computational Methodologies for Higher Predictive Accuracy

Computational methodologies play a vital role in interpreting experimental Zn NMR data and predicting the spectroscopic parameters of zinc in various chemical environments. Quantum chemical calculations, particularly those based on Density Functional Theory (DFT) (e.g., at the B3LYP level), are extensively used to predict key Zn NMR parameters such as electric field gradient (EFG) tensors, quadrupole coupling constants (), and isotropic chemical shifts () uoc.grresearchgate.netrsc.orgacs.orgnih.govuiuc.eduarxiv.orgrsc.orgresearchgate.netacs.orgillinois.edunih.gov. These calculations have shown good agreement with experimental results, providing valuable insights into the relationship between zinc coordination geometry and its NMR parameters researchgate.netrsc.orgacs.orgnih.govuiuc.edursc.orgacs.orgillinois.edu.

Common computational approaches involve hybrid Hartree-Fock-DFT methods with large basis sets uiuc.edu. Software packages like Gaussian and the CASTEP code (utilizing the Projector Augmented-Wave (PAW) method) are employed for these calculations rsc.orgrsc.orgacs.orgillinois.edu. For instance, calculations can predict Zn EFG tensors for zinc(II) sites in proteins and examine magnetic shielding tensors uoc.grresearchgate.net.

Future advancements in computational methodologies aim to improve predictive accuracy for increasingly complex systems, such as large biomolecules and disordered materials. This involves developing more efficient algorithms to handle larger system sizes and enhancing the integration of computational predictions with experimental data interpretation to provide a more holistic understanding of zinc's behavior. Continued research into the theoretical examination of Zn magnetic shielding tensors is also anticipated uoc.grresearchgate.net.

Expanding the Scope of Zinc-67 Tracing to New Environmental and Industrial Processes

Zinc stable isotopes, including Zn, have emerged as powerful tools for tracing the movement and fate of zinc in various systems. While not exclusively limited to Zn, the principles of isotopic tracing apply, and enriched Zn is specifically used in certain applications.

Currently, zinc isotope tracing is widely applied in environmental studies to identify and track anthropogenic zinc sources, such as industrial emissions, mining and metallurgical wastes, electroplating discharges, and agricultural inputs like fertilizers and pesticides, across different environmental compartments including rivers, soils, sediments, and coastal areas geoscienceworld.orgosti.govmdpi.comifremer.frlyellcollection.orgresearchgate.net. In biological research, enriched Zn is frequently used to study zinc uptake and metabolism in the human body nih.govtracesciences.comcambridge.org. Furthermore, Zn can serve as a target material for the production of medically relevant radioisotopes like gallium-67 (B84094) (Ga) and copper-67 (Cu) tracesciences.commdpi.com.

The future directions for Zn tracing involve expanding its application to new or less-explored environmental compartments, such as pore waters, specific types of industrial effluents, and atmospheric deposition geoscienceworld.org. There is also potential for its utilization in novel industrial processes for optimizing production or controlling contamination. Further research is needed to understand the physiological influences on zinc bio-isotope records in biomonitoring studies and to conduct long-term, high-resolution monitoring to better understand metal behavior in complex systems geoscienceworld.org.

Integration of Zinc-67 Data with Complementary Spectroscopic and Analytical Techniques

A comprehensive understanding of zinc's multifaceted roles necessitates the integration of Zn data with information obtained from other spectroscopic and analytical techniques. This multidisciplinary approach provides a more complete picture of zinc's distribution, speciation, and dynamics in complex matrices.

Key complementary techniques include:

Inductively Coupled Plasma Mass Spectrometry (ICP-MS): This technique is crucial for high-precision zinc isotope analysis and for determining total zinc concentrations in various samples nih.govresearchgate.netolympianwatertesting.com.

X-ray Fluorescence (XRF) and X-ray Absorption Spectroscopy (XAS): XRF offers elemental mapping capabilities, providing insights into the spatial distribution of total zinc in biological specimens and other materials researchgate.netnih.gov. XAS, on the other hand, yields detailed information on the chemical speciation and local coordination environment of zinc nih.gov.

Atomic Absorption Spectrometry (AAS): AAS is a widely used method for measuring zinc concentrations in diverse samples, including water, soil, and food nih.govolympianwatertesting.com.

Other NMR Active Nuclei: Combining Zn NMR with studies of other NMR-active nuclei, such as H, C, N, P, Al, Mg, Co, Cu, Cu, Zr, Ti, and Ca, can provide a broader range of structural and dynamic information about the local environment and interactions of zinc within a system uoc.grrsc.orgopenmedscience.comuni-regensburg.de.

Q & A

Q. What are the foundational physicochemical properties of Zinc67, and what standardized methods are recommended for their determination?

Methodological Answer: Begin with a literature review to catalog known properties (e.g., melting point, solubility, crystal structure). Use techniques like X-ray diffraction (XRD) for crystallography, nuclear magnetic resonance (NMR) for molecular structure, and thermogravimetric analysis (TGA) for thermal stability. Cross-validate results with peer-reviewed databases (e.g., PubChem, Reaxys) and ensure experimental conditions (temperature, solvent purity) are rigorously documented to enable replication .

Q. How can researchers design initial synthesis protocols for this compound while ensuring reproducibility?

Methodological Answer: Adopt a stepwise approach:

  • Step 1: Review existing synthesis routes for analogous zinc compounds and identify gaps (e.g., yield optimization, byproduct reduction).
  • Step 2: Pilot small-scale reactions with controlled variables (e.g., stoichiometry, catalyst type).
  • Step 3: Use high-purity reagents and document deviations (e.g., inert atmosphere requirements).
  • Step 4: Characterize intermediates via HPLC or mass spectrometry to confirm reaction pathways .

Q. What criteria should guide the selection of analytical techniques for this compound purity assessment?

Methodological Answer: Prioritize techniques based on the compound’s properties:

  • Chromatography (HPLC/UPLC): For detecting organic impurities.
  • Elemental Analysis: To verify stoichiometric accuracy.
  • Spectroscopy (FTIR, UV-Vis): For functional group confirmation. Validate results against certified reference materials and include error margins in reporting .

Advanced Research Questions

Q. How can conflicting spectroscopic data for this compound be resolved in structural elucidation studies?

Methodological Answer:

  • Triangulation: Combine multiple techniques (e.g., XRD for crystal structure, NMR for solution-state conformation).
  • Computational Modeling: Use density functional theory (DFT) to simulate spectra and compare with empirical data.
  • Peer Validation: Share raw data with collaborators to rule out instrumentation bias .

Q. What strategies are effective for integrating this compound into multidisciplinary studies (e.g., catalysis, biomedicine) without compromising experimental validity?

Methodological Answer:

  • Hypothesis Framing: Apply the PICO framework (Population/Problem, Intervention, Comparison, Outcome) to define scope. Example: "Does this compound (Intervention) enhance catalytic efficiency in cross-coupling reactions (Outcome) compared to palladium-based catalysts (Comparison) under ambient conditions (Population)?" .
  • Controlled Variables: Isolate this compound’s role by maintaining consistent reaction conditions (pH, temperature) across trials .

Q. How should researchers address contradictions in this compound’s reported bioactivity across in vitro and in vivo models?

Methodological Answer:

  • Meta-Analysis: Systematically compare studies for methodological differences (e.g., cell lines vs. animal models, dosage regimes).
  • Dose-Response Studies: Replicate experiments across multiple models to identify thresholds of efficacy/toxicity.
  • Mechanistic Studies: Use knockout models or isotopic labeling to trace this compound’s metabolic pathways .

Q. What frameworks ensure ethical and rigorous data interpretation in this compound research?

Methodological Answer:

  • FINER Criteria: Evaluate questions for Feasibility, Interest, Novelty, Ethics, and Relevance.
  • Blinded Analysis: Separate data collection and interpretation teams to reduce confirmation bias.
  • Transparency: Archive raw datasets and analysis code in repositories like Zenodo for peer scrutiny .

Data Management & Reporting

Q. What are best practices for presenting large-scale this compound datasets (e.g., high-throughput screening) in publications?

Methodological Answer:

  • Supplemental Material: Deposit raw data in repositories (e.g., Figshare) and include accession numbers.
  • Visualization: Use heatmaps for activity profiles or 3D scatter plots for structural-activity relationships.
  • Metadata: Document instrument calibration, software versions, and normalization methods .

Q. How can researchers optimize the peer review process for this compound-related manuscripts?

Methodological Answer:

  • Pre-submission Checks: Align with journal guidelines (e.g., Beilstein Journal’s requirements for experimental detail ).
  • Response Letters: Address reviewer comments systematically using a tabular format (Comment > Response > Revised Section).
  • Data Availability: Pre-emptively link to supplemental materials to facilitate validation .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.